REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([O:7]CC)=[O:6].[OH-].[K+].CO>O>[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|
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Name
|
|
Quantity
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160 g
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Type
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reactant
|
Smiles
|
FC(CCC(=O)OCC)(F)F
|
Name
|
|
Quantity
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123 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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900 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
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|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was further reacted at room temperature for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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After the reaction solution was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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the resulting residue was then partitioned between water and diethyl ether
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Type
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EXTRACTION
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Details
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The ether layer was extracted once with water
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Type
|
CUSTOM
|
Details
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had already been partitioned
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Type
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ADDITION
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Details
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by the addition of an aqueous 10% ice-
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Type
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TEMPERATURE
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Details
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cooled hydrochloric acid solution
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Type
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EXTRACTION
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Details
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the mixture was extracted three times with diethyl ether
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Type
|
WASH
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Details
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the combined ether layer was washed twice with saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
Then, the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |